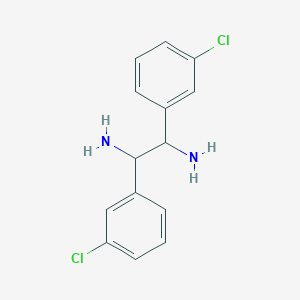
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C14H14Cl2N2 It is a derivative of ethanediamine where each nitrogen atom is bonded to a 3-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with ethylenediamine in the presence of a reducing agent. The reaction typically proceeds as follows:
Condensation Reaction: 3-chlorobenzaldehyde reacts with ethylenediamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form this compound.
The reaction conditions often involve the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It is used in the development of polymers and advanced materials with specific properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1,2-Bis(3-chlorophenyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. In biological systems, it may interact with neurotransmitter receptors, affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
1,2-Bis(4-chlorophenyl)-1,2-ethanediamine: Similar structure but with chlorine atoms at the 4-position of the phenyl rings.
1,2-Bis(3-bromophenyl)-1,2-ethanediamine: Similar structure but with bromine atoms instead of chlorine.
1,2-Bis(3-methylphenyl)-1,2-ethanediamine: Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine is unique due to the presence of chlorine atoms at the 3-position of the phenyl rings, which can influence its reactivity and interactions with other molecules. The specific positioning of the chlorine atoms can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
特性
分子式 |
C14H14Cl2N2 |
|---|---|
分子量 |
281.2 g/mol |
IUPAC名 |
1,2-bis(3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14H,17-18H2 |
InChIキー |
JASPNOWTBVYYLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















